Dilithium dodecanedioate

Description

Contextualization within the Field of Lithium Carboxylate Chemistry

Dilithium (B8592608) dodecanedioate (B1236620) belongs to the broader class of lithium carboxylates, which are salts composed of lithium cations (Li⁺) and carboxylate anions (RCOO⁻). This field of chemistry is significant due to the diverse coordination capabilities of the lithium ion and the functional versatility of the carboxylate group. Lithium, being a small and highly electropositive alkali metal, typically forms ionic bonds with oxygen atoms of the carboxylate groups. Research into lithium carboxylates spans various applications, from precursors in materials synthesis to components in electrochemical systems. xmu.edu.cn The study of these compounds provides fundamental insights into coordination chemistry, crystal engineering, and the thermal behavior of metal-organic salts. researchgate.net The decarboxylation reactions of certain lithium carboxylates are also of interest, as they can be used to introduce CO₂ for forming passivation layers, such as lithium carbonate (Li₂CO₃), which is crucial in suppressing hydrogen evolution in aqueous electrolytes. xmu.edu.cn

Significance of Dicarboxylate Ligands in Coordination and Materials Science

Dicarboxylate ligands, such as the dodecanedioate dianion (C₁₂H₂₀O₄²⁻), are fundamental building blocks in coordination chemistry and materials science. nih.gov Their ability to bridge multiple metal centers through their two carboxylate groups makes them excellent linkers for constructing extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.netresearchgate.net The geometry, flexibility, and length of the dicarboxylate ligand are critical factors that dictate the dimensionality, topology, and porosity of the resulting framework. researchgate.netrsc.org The coordination modes of the carboxylate groups (e.g., monodentate, bidentate chelating, bidentate bridging) add another layer of structural diversity. researchgate.net This versatility allows for the rational design of materials with tailored properties for applications in gas storage, separation, catalysis, and sensing. researchgate.netacs.orgescholarship.org

Overview of Academic Research Trajectories for Alkane Dicarboxylates

Academic research on metal complexes of α,ω-alkane dicarboxylates, where the carboxylate groups are separated by a flexible alkyl chain, has followed a distinct trajectory. Early research focused on the fundamental coordination chemistry and structural characterization of these compounds. More recently, the focus has shifted towards their role in creating functional materials. The flexible nature of the alkane chain allows for the construction of dynamic and responsive frameworks. researchgate.net A significant area of investigation is the influence of the chain length on the resulting crystal structure and material properties. Longer chains, like that in dodecanedioate, can lead to the formation of interpenetrated networks or frameworks with large pores. researchgate.net Research also explores their thermal properties and potential use as components in advanced materials, such as anodes for lithium-ion batteries, where their thermal stability is an advantage over conventional carbon-based materials. researchgate.netrsc.org

Structure

3D Structure of Parent

Properties

CAS No. |

84434-86-6 |

|---|---|

Molecular Formula |

C12H20Li2O4 |

Molecular Weight |

242.2 g/mol |

IUPAC Name |

dilithium;dodecanedioate |

InChI |

InChI=1S/C12H22O4.2Li/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |

InChI Key |

WZSAITQULFOWSY-UHFFFAOYSA-L |

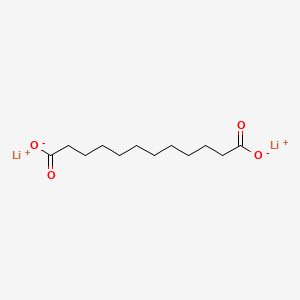

Canonical SMILES |

[Li+].[Li+].C(CCCCCC(=O)[O-])CCCCC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dilithium Dodecanedioate

Optimized Approaches for Salt Formation

The direct formation of dilithium (B8592608) dodecanedioate (B1236620) from dodecanedioic acid is a primary synthetic route. Optimization of this approach involves careful selection of reagents, solvents, and reaction conditions to maximize efficiency and product quality.

Direct Acid-Base Neutralization Pathways (e.g., Dodecanedioic Acid with Lithium Sources)

The most straightforward method for synthesizing dilithium dodecanedioate is through a direct acid-base neutralization reaction. This pathway involves reacting dodecanedioic acid, a dicarboxylic acid, with a suitable lithium source. The general reaction follows the stoichiometry of two moles of the lithium base per mole of the diacid to ensure complete neutralization of both carboxylic acid groups.

Common lithium sources for this reaction include:

Lithium Hydroxide (B78521) (LiOH): A strong base that readily reacts with dodecanedioic acid in an aqueous or alcoholic solution. The primary byproduct of this reaction is water, which simplifies purification.

Lithium Carbonate (Li₂CO₃): A weaker base that reacts with the acid, producing water and carbon dioxide as byproducts. The evolution of CO₂ gas drives the reaction to completion.

Lithium Hydride (LiH): A powerful base that reacts vigorously with the acidic protons of the carboxylic acid groups to form the dilithium salt and hydrogen gas. This reaction is typically performed in an anhydrous aprotic solvent.

Organolithium Reagents (e.g., n-Butyllithium): These are extremely strong bases used in anhydrous, aprotic solvents. The reaction is fast and quantitative but requires inert atmosphere techniques due to the high reactivity of the reagents.

The choice of lithium source can impact the reaction conditions, workup procedure, and the purity of the final product.

Solvent Selection and Reaction Condition Optimization for Enhanced Purity and Yield

The selection of a solvent is critical in the synthesis of this compound as it influences reactant solubility, reaction rate, and product isolation. nih.gov The ideal solvent should dissolve the dodecanedioic acid but precipitate the dilithium salt, facilitating easy separation and purification.

Aqueous Systems: Using water as a solvent with lithium hydroxide is a common "green" approach. The dilithium salt can often be isolated by evaporation of the water or by precipitation upon addition of a less polar co-solvent.

Alcohols (e.g., Ethanol, Methanol): These solvents can dissolve dodecanedioic acid and are compatible with lithium hydroxide. The product's solubility in alcohol is typically lower than in water, potentially allowing for crystallization upon cooling.

Aprotic Solvents (e.g., Tetrahydrofuran (B95107) (THF), Diethyl Ether): When using highly reactive bases like organolithiums, aprotic solvents are necessary to avoid side reactions. The low solubility of the resulting salt in these nonpolar solvents often leads to its precipitation, resulting in high purity and yield.

Optimization of reaction conditions such as temperature and reaction time is also essential. While many acid-base neutralizations are rapid and exothermic, gentle heating can sometimes be applied to ensure the reaction goes to completion, especially with weaker bases like lithium carbonate. Subsequent cooling can then be used to maximize the precipitation of the product. Bayesian optimization techniques are increasingly being used to efficiently explore the reaction parameter space, including the interplay between solvents and lithium salt additives, to discover optimal conditions for yield and selectivity. rsc.orgrsc.orgchemrxiv.org

Table 1: Effect of Synthesis Parameters on this compound Formation

Solvothermal and Hydrothermal Synthesis Routes for Crystalline Materials

For applications requiring highly crystalline materials, such as in coordination polymers or advanced battery components, solvothermal and hydrothermal synthesis methods are employed. These techniques involve carrying out the synthesis in a closed system (e.g., an autoclave) at temperatures above the boiling point of the solvent, thereby increasing the pressure.

Hydrothermal synthesis , which uses water as the solvent, is particularly effective for producing crystalline lithium dicarboxylates. researchgate.netresearchgate.net The elevated temperature and pressure enhance the solubility of the reactants and promote the growth of well-defined crystals upon slow cooling. This method allows for precise control over particle size and morphology. rsc.org For this compound, a hydrothermal reaction between dodecanedioic acid and lithium hydroxide could yield a highly crystalline powder, which is often desirable for improving material performance and stability.

Solvothermal synthesis is a similar process but utilizes non-aqueous solvents. The choice of an organic solvent can influence the resulting crystal structure or morphology of the final product. These methods are advantageous for producing materials with low defect concentrations and specific crystallographic orientations.

Exploration of Precursor-Based Synthetic Strategies

An alternative to direct salt formation is a two-step approach involving the synthesis of a dodecanedioic acid derivative, which is then converted to the dilithium salt. This strategy can offer advantages in purification and control over the final product.

Transvinylation Reactions for Dodecanedioic Acid Derivatives

A key precursor strategy involves the synthesis of divinyl dodecanedioate via a transvinylation reaction. This process typically involves reacting dodecanedioic acid with vinyl acetate (B1210297) in the presence of a metal catalyst. semanticscholar.orgresearchgate.net Palladium(II) and Ruthenium(II) compounds are commonly used catalysts for this transformation. google.com

The reaction can be optimized by using successive additions of the catalyst, such as palladium(II) acetate, which can overcome issues of catalyst deactivation and significantly improve the yield of the divinyl ester. semanticscholar.orgresearchgate.net Research has shown that using three successive additions of palladium(II) acetate can result in a 65% yield of pure divinyl dodecanedioate. researchgate.net This divinyl ester serves as a versatile intermediate.

Table 2: Catalytic Systems for Transvinylation of Dodecanedioic Acid with Vinyl Acetate

Subsequent Lithiation of Dodecanedioic Acid Esters

Once a suitable ester of dodecanedioic acid, such as dimethyl dodecanedioate or the divinyl dodecanedioate described above, has been synthesized and purified, it can be converted to this compound. This is typically achieved through saponification using a strong lithium base, such as lithium hydroxide, in an aqueous or alcoholic medium.

Alternatively, for anhydrous conditions, the ester can be treated with a powerful lithiating agent. Naphthalene-catalyzed lithiation is one such method where an excess of lithium metal in the presence of a catalytic amount of naphthalene (B1677914) can reductively cleave the ester groups to form the corresponding lithium carboxylate. researchgate.net This precursor-based approach allows for the purification of the intermediate ester, potentially leading to a final product of higher purity than that achievable through direct neutralization of the potentially impure starting diacid.

Mechanistic Studies of this compound Formation

The formation of this compound from dodecanedioic acid is fundamentally an acid-base neutralization reaction. The mechanism proceeds through a stepwise deprotonation of the two carboxylic acid groups by a lithium base, such as lithium hydroxide. This process involves the sequential removal of two protons to form the dianion, dodecanedioate, which then associates with two lithium cations.

HOOC-(CH₂)₁₀-COOH + 2 LiOH → Li⁺⁻OOC-(CH₂)₁₀-COO⁻Li⁺ + 2 H₂O

The mechanism can be dissected into two primary equilibrium steps:

Step 1: Formation of the Monolithium Salt (Hydrogen Dodecanedioate)

The first step involves the deprotonation of one of the carboxylic acid groups. The hydroxide ion from the lithium base acts as a Brønsted-Lowry base, abstracting a proton from the dodecanedioic acid.

HOOC-(CH₂)₁₀-COOH + LiOH ⇌ Li⁺⁻OOC-(CH₂)₁₀-COOH + H₂O

This initial deprotonation is generally a rapid and thermodynamically favorable process. The long alkyl chain of dodecanedioic acid means the two carboxylic acid groups behave largely independently, especially in the first deprotonation step. libretexts.org The pKa value for the first dissociation (pKa₁) of long-chain dicarboxylic acids is comparable to that of monocarboxylic acids. For dodecanedioic acid, the predicted pKa₁ is approximately 4.65. hmdb.cafoodb.ca

Step 2: Formation of the Dilithium Salt (Dodecanedioate)

The second deprotonation involves the removal of the proton from the remaining carboxylic acid group of the hydrogen dodecanedioate intermediate.

Li⁺⁻OOC-(CH₂)₁₀-COOH + LiOH ⇌ Li⁺⁻OOC-(CH₂)₁₀-COO⁻Li⁺ + H₂O

This second step is typically slower and less favorable than the first. The presence of the negatively charged carboxylate group at one end of the molecule makes it more difficult to remove a second proton from the other end due to electrostatic repulsion. Consequently, the pKa for the second dissociation (pKa₂) is higher than pKa₁.

Transition State and Energetics

Each deprotonation step proceeds through a transition state where the proton is partially transferred from the oxygen of the carboxylic acid to the oxygen of the hydroxide ion. The stability of the resulting carboxylate anion is a key factor driving the reaction. The negative charge on the carboxylate is delocalized through resonance between the two oxygen atoms, which stabilizes the conjugate base.

Influence of the Alkyl Chain

In dicarboxylic acids with shorter alkyl chains, the two carboxyl groups can influence each other electronically (inductive effect), making the first proton more acidic. However, for dodecanedioic acid, the ten-methylene chain effectively isolates the two carboxyl groups. As a result, the pKa₁ is similar to that of a monocarboxylic acid of a similar chain length. The difference between pKa₁ and pKa₂ also diminishes as the chain length increases because the electrostatic effect of the first carboxylate group becomes weaker over the longer distance.

Below is a data table illustrating the effect of the alkyl chain length on the acidity of α,ω-dicarboxylic acids.

| Dicarboxylic Acid | Chemical Formula | pKa₁ | pKa₂ |

| Oxalic Acid | HOOC-COOH | 1.27 | 4.28 |

| Malonic Acid | HOOC-(CH₂) -COOH | 2.85 | 5.70 |

| Succinic Acid | HOOC-(CH₂)₂-COOH | 4.21 | 5.64 |

| Glutaric Acid | HOOC-(CH₂)₃-COOH | 4.34 | 5.41 |

| Adipic Acid | HOOC-(CH₂)₄-COOH | 4.43 | 5.41 |

| Pimelic Acid | HOOC-(CH₂)₅-COOH | 4.50 | 5.43 |

| Suberic Acid | HOOC-(CH₂)₆-COOH | 4.53 | 5.41 |

| Azelaic Acid | HOOC-(CH₂)₇-COOH | 4.55 | 5.41 |

| Sebacic Acid | HOOC-(CH₂)₈-COOH | 4.57 | 5.41 |

| Dodecanedioic Acid | HOOC-(CH₂)₁₀-COOH | ~4.65 (Predicted) hmdb.cafoodb.ca | ~5.4 (Estimated) |

Crystallographic and Solution Phase Structural Elucidation of Dilithium Dodecanedioate

Solid-State Structural Characterization

The arrangement of ions and molecules in the crystalline lattice defines the solid-state structure of dilithium (B8592608) dodecanedioate (B1236620). Techniques such as X-ray diffraction are indispensable for providing a detailed atomic-level picture of these arrangements.

Single-Crystal X-ray Diffraction Analysis of Coordination Environments

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline material. While a specific crystal structure for dilithium dodecanedioate is not widely reported, analysis of other lithium carboxylate coordination polymers provides significant insight into its likely structural motifs. rsc.orgnih.gov

Lithium ions (Li⁺) commonly adopt four, five, or six-coordinate geometries, with tetrahedral and distorted trigonal-bipyramidal environments being frequent. nih.gov The carboxylate groups of the dodecanedioate dianion act as ligands, binding to the lithium centers. These binding modes can include monodentate, bidentate chelating, or, most commonly, bidentate bridging interactions. It is the bridging nature of the dicarboxylate ligand, which connects multiple lithium centers, that leads to the formation of extended one-, two-, or three-dimensional coordination polymers. nih.govrsc.org In these polymeric structures, the lithium ions and carboxylate groups form an inorganic substructure, which is connected by the flexible aliphatic -(CH₂)₁₀- chains of the dodecanedioate ligands. Water molecules may also be present in the coordination sphere of the lithium ion. nih.gov

A hypothetical summary of data obtainable from an SCXRD experiment is presented below to illustrate the type of detailed structural information that can be determined.

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | The crystal lattice system, describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.5° | The lengths and angles of the repeating unit cell that forms the crystal. |

| Li⁺ Coordination Number | 4 | The number of atoms directly bonded to the central lithium ion. |

| Li⁺ Coordination Geometry | Distorted Tetrahedral | The spatial arrangement of atoms in the first coordination sphere of the lithium ion. |

| Li-O Bond Lengths | 1.95 - 2.05 Å | The distances between the lithium ion and the oxygen atoms of the carboxylate groups. |

| Carboxylate Binding Mode | Syn-syn bidentate bridging | The manner in which the carboxylate group coordinates to the lithium centers, connecting two different ions. |

Polymorphism and Crystallization Control in this compound

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com These different forms, or polymorphs, can possess different physical properties, such as solubility, stability, and density, even though their chemical composition is identical. The study of dilithium dicarboxylates, such as dilithium (2,3-dilithium-oxy-)terephthalate, has shown that polymorphism is a relevant phenomenon in this class of materials. mdpi.comresearchgate.net For this compound, two different polymorphs (α-phase and β-phase) were identified, with the specific phase obtained being dependent on the synthesis and thermal treatment conditions. researchgate.net

For this compound, it is plausible that different polymorphs could be accessed by controlling the crystallization conditions. Key factors that influence which polymorph is formed include:

Solvent: The polarity and coordinating ability of the crystallization solvent can dictate how the ions arrange themselves.

Temperature: The temperature of crystallization and any subsequent thermal treatments can provide the energy to overcome kinetic barriers to form a more thermodynamically stable phase or trap a metastable one. researchgate.net

Rate of Crystallization: Rapid precipitation often yields a kinetically favored product, whereas slow crystallization may favor the thermodynamically most stable polymorph.

Additives: The presence of impurities or specifically introduced additives can template the growth of a particular crystalline form.

Controlling polymorphism is crucial for ensuring the reproducibility of the material's properties for any given application.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. mdpi.com Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline (powder) sample. The technique provides a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

For this compound, PXRD is used for several key purposes:

Phase Identification: The experimental PXRD pattern of a synthesized sample can be compared to reference patterns (either from a database or calculated from a known single-crystal structure) to confirm its identity and crystal structure. mdpi.com

Polymorph Discrimination: Each polymorph of this compound will produce a distinct PXRD pattern. PXRD is therefore the primary tool for identifying which polymorphic form has been synthesized. researchgate.net

Purity Assessment: The presence of crystalline impurities, such as unreacted starting materials or an undesired polymorph, will result in additional peaks in the PXRD pattern. mdpi.com This allows for a qualitative and often quantitative assessment of the sample's phase purity.

Solution-Phase Aggregation and Solvation Behavior

In solution, the interactions between this compound and the solvent molecules, as well as self-association between the ion pairs, lead to complex equilibria involving various aggregated species.

Spectroscopic Probes of Aggregation Phenomena (e.g., Cyclic Dimer Formation, Higher Oligomers)

In solution, particularly in solvents of low to moderate polarity, ion pairs of lithium salts have a strong tendency to self-associate into larger aggregates. This behavior is driven by the desire to minimize the electrostatic exposure of the ionic charges to a non-polar environment. For dilithium dicarboxylates, this can lead to the formation of species such as cyclic dimers, trimers, or higher-order oligomers (oligomers).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these aggregation phenomena in solution. scielo.br By using isotopes such as ⁶Li and ¹³C, detailed structural information can be obtained. nih.gov For example, the formation of mixed aggregates between different organolithium species has been extensively studied, revealing the dynamic nature of these solution structures. scielo.brblogspot.com Techniques like 2D NMR can establish through-space proximity between lithium ions and specific protons on the dodecanedioate backbone, helping to elucidate the geometry of the aggregates. The number of distinct lithium signals and their multiplicities in ⁶Li NMR can provide direct evidence for the size and symmetry of the dominant aggregate in solution. nih.gov

Influence of Solvent Polarity and Ligand Concentration on Aggregate Structure

The structure and degree of aggregation of this compound in solution are highly dependent on both the solvent and the concentration. wisc.edu

Solvent Polarity: The nature of the solvent plays a critical role. In non-polar, non-coordinating solvents (e.g., hexane), aggregation is expected to be extensive, leading to large, poorly soluble oligomers. In more polar, coordinating solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can coordinate to the lithium cations. wisc.edu This solvation process stabilizes the individual ion pairs, breaking down the larger aggregates into smaller ones, such as dimers or even solvated monomers. wisc.edu The addition of strongly coordinating ligands, like hexamethylphosphoramide (B148902) (HMPA), is known to be particularly effective at deaggregating organolithium species. wpmucdn.com

Concentration: The aggregation process is a dynamic equilibrium. At very low concentrations, smaller aggregates or even monomeric species may be favored. As the concentration of this compound increases, the equilibrium will shift towards the formation of larger, higher-order aggregates, following Le Châtelier's principle.

The expected influence of solvent type on the aggregation state is summarized in the table below.

| Solvent Type | Polarity | Coordinating Ability | Expected Dominant Species |

| Aliphatic Hydrocarbons (e.g., Hexane) | Low | None | Large, insoluble oligomers |

| Aromatic Hydrocarbons (e.g., Toluene) | Low | Low | Higher-order oligomers |

| Ethers (e.g., Diethyl Ether, THF) | Medium | Medium | Dimers, Tetramers (equilibrium) |

| Polar Aprotic (e.g., DMSO, HMPA) | High | High | Solvated Dimers, Monomers |

Role of Ancillary Ligands on Lithium Coordination Geometry

The coordination geometry of the lithium cation in the solid-state structure of dicarboxylates is significantly influenced by the presence of ancillary ligands. These are ligands other than the primary dicarboxylate anion that complete the coordination sphere of the lithium ion. Water is one of the most common ancillary ligands in the crystal structures of hydrated lithium carboxylates. iaea.orgmdpi.com

The inclusion of ancillary ligands such as water molecules directly impacts the coordination number and geometry of the lithium centers. Lithium(I) ions are known to exhibit coordination numbers ranging from 4 to 6, leading to diverse structural motifs. iaea.org In the absence of direct crystallographic data for this compound, the structures of other lithium dicarboxylate coordination polymers provide valuable insights. For instance, in hydrated lithium carboxylate complexes, water molecules can coordinate to the lithium ions, satisfying their coordination requirements. mdpi.comrsc.org

The nature of the ancillary ligand can also dictate the specific geometry around the lithium ion. While water is a common and simple ancillary ligand, other solvent molecules present during crystallization can also be incorporated into the structure, leading to different coordination environments. The interplay between the coordination preferences of the lithium ion, the biting and bridging capabilities of the dodecanedioate ligand, and the steric and electronic properties of the ancillary ligands collectively determine the final solid-state architecture.

Table 1: Representative Coordination Geometries of Li(I) with Carboxylate Ligands and Ancillary Ligands

| Compound/Complex Fragment | Ancillary Ligand | Li(I) Coordination Number | Coordination Geometry | Reference |

| Lithium aminopyrazinate complex | Water | 5 | Trigonal bipyramidal | iaea.org |

| [Li₄(H₂O)₂(EDTA)] | Water | 4 & 5 | Tetrahedral & Trigonal bipyramidal | rsc.org |

| [Li₄(H₂O)₄(BTCA)] | Water | 4 | Tetrahedral | rsc.org |

| (H₂NMe₂)₂[Li₂(H₂O)₂(BTCA)] | Water | 4 | Tetrahedral | rsc.org |

This table presents data from analogous compounds to illustrate the role of ancillary ligands, in the absence of specific data for this compound.

Intermolecular Interactions within Crystalline and Solution Structures

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. These non-covalent forces are crucial in determining the packing of the molecules in the crystal lattice. The primary intermolecular interactions expected in the crystalline structure of this compound, particularly in its hydrated form, are ion-dipole interactions, hydrogen bonds, and van der Waals forces. elsevierpure.comfiveable.me

In a hydrated crystal of this compound, the lithium ions would be engaged in strong ion-dipole interactions with the oxygen atoms of the carboxylate groups and the coordinated water molecules. The electrostatic attraction between the positively charged lithium ions and the lone pairs of the oxygen atoms is a significant contributor to the lattice energy. elsevierpure.com

Hydrogen bonding plays a pivotal role in the crystal packing of hydrated metal carboxylates. iaea.org Coordinated water molecules can act as hydrogen bond donors, forming hydrogen bonds with the carboxylate oxygen atoms of neighboring dodecanedioate anions. iaea.orgmdpi.com These hydrogen bonds can link adjacent coordination polymer chains or layers, contributing to the formation of a stable three-dimensional supramolecular architecture. mdpi.com The presence of a long aliphatic chain in the dodecanedioate moiety also introduces significant van der Waals interactions. The packing of these hydrocarbon chains will be governed by these weaker, non-directional forces, which seek to maximize packing efficiency. elsevierpure.com

In solution, the structural characteristics of this compound are expected to differ significantly from the solid state. In an aqueous solution, the ionic compound would dissociate into lithium cations and dodecanedioate anions. The lithium ions would be solvated by water molecules, forming aqua complexes, likely with a tetrahedral or octahedral coordination of water molecules around the Li⁺ ion. The dodecanedioate anions would also be solvated by water molecules, with hydrogen bonding occurring between the carboxylate groups and the surrounding water molecules. The long hydrocarbon chain of the dodecanedioate anion is hydrophobic and would influence the solution structure, potentially leading to aggregation or micelle formation at higher concentrations, although a detailed discussion of its solution behavior is beyond the scope of this structural elucidation.

Table 2: Summary of Expected Intermolecular Interactions in Crystalline this compound

| Type of Interaction | Interacting Species | Description | Significance |

| Ion-Dipole | Li⁺ ions and Carboxylate O atoms; Li⁺ ions and Coordinated H₂O molecules | Electrostatic attraction between the positive charge of the lithium ion and the partial negative charge on the oxygen atoms. | A primary force holding the crystal lattice together. |

| Hydrogen Bonding | Coordinated H₂O molecules (donor) and Carboxylate O atoms (acceptor) | Directional interaction involving a hydrogen atom located between two electronegative atoms. | Creates a network linking different parts of the structure, enhancing stability. iaea.org |

| Van der Waals Forces | Aliphatic chains of dodecanedioate anions | Weak, non-specific attractive forces arising from temporary fluctuations in electron density. | Important for the efficient packing of the long hydrocarbon chains. elsevierpure.com |

Advanced Spectroscopic and Analytical Characterization of Dilithium Dodecanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules in both solution and solid states.

Solution-state ¹H and ¹³C NMR are fundamental for confirming the molecular structure of the dodecanedioate (B1236620) backbone and assessing the purity of the sample. In a suitable deuterated solvent like D₂O, the spectrum is expected to be symmetrical due to the C₂ symmetry of the dicarboxylate.

The ¹H NMR spectrum would feature distinct signals for the methylene (B1212753) protons. The protons on the carbon adjacent to the carboxylate group (α-CH₂) are expected to appear at the most downfield chemical shift (around 2.2 ppm) due to the deshielding effect of the carboxylate. The next set of protons (β-CH₂) would appear slightly upfield, followed by the bulk of the methylene protons in the middle of the chain, which would overlap to form a complex multiplet around 1.3-1.6 ppm.

The ¹³C NMR spectrum provides complementary information. The most downfield signal would correspond to the carboxylate carbon (COO⁻), typically appearing in the range of 180-185 ppm. The aliphatic carbons would show distinct signals, with the α-carbon appearing around 35-40 ppm and the other carbons resonating between 25-35 ppm. The symmetry of the molecule simplifies the spectrum, with only six distinct carbon signals expected for the twelve-carbon chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dilithium (B8592608) Dodecanedioate in D₂O

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C12 (-COO⁻) | - | ~182 |

| C2, C11 (α-CH₂) | ~2.2 (triplet) | ~38 |

| C3, C10 (β-CH₂) | ~1.6 (multiplet) | ~28 |

| C4, C9 (γ-CH₂) | ~1.4 (multiplet) | ~32 |

| C5, C8 | ~1.3 (multiplet) | ~29.5 |

| C6, C7 | ~1.3 (multiplet) | ~29.0 |

Solid-state NMR (ssNMR) is indispensable for probing the local environment of atoms in the crystalline state. For dilithium dodecanedioate, ⁶Li and ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR techniques offer unique insights.

⁶Li Solid-State NMR: This technique is highly sensitive to the local coordination environment of the lithium ions. researchgate.net The chemical shift of ⁶Li can distinguish between different lithium coordination numbers and geometries (e.g., tetrahedral vs. octahedral coordination by the carboxylate oxygen atoms). electrochem.org Furthermore, analysis of the quadrupolar interaction, although smaller for ⁶Li than for ⁷Li, can provide information on the symmetry of the electric field gradient around the lithium nucleus, revealing details about the local structure and the nature of the Li-O bonding. nih.gov Spectra can help identify the presence of different crystalline phases or hydrated forms of the salt.

¹³C CP/MAS Solid-State NMR: The ¹³C CP/MAS spectrum provides information about the carbon backbone in the solid state. researchgate.net The presence of multiple peaks for chemically equivalent carbons can indicate the existence of different polymorphs or distinct molecular conformations within the crystal lattice. The chemical shifts of the carboxylate carbons, in particular, are sensitive to their coordination mode with the lithium ions (e.g., unidentate, bidentate, or bridging). nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. researchgate.nete-bookshelf.de It is particularly effective for characterizing the carboxylate groups and identifying intermolecular interactions.

The most informative region in the IR and Raman spectra of this compound involves the stretching vibrations of the carboxylate (COO⁻) groups. spectroscopyonline.com Unlike a carboxylic acid which shows a sharp C=O stretch around 1700 cm⁻¹, the deprotonated carboxylate group exhibits two characteristic bands: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). orgchemboulder.com

Asymmetric stretch (νₐₛ(COO⁻)): Typically observed in the 1540-1650 cm⁻¹ region. spectroscopyonline.com

Symmetric stretch (νₛ(COO⁻)): Typically observed in the 1360-1450 cm⁻¹ region. spectroscopyonline.com

The frequency separation between these two bands (Δν = νₐₛ - νₛ) is highly diagnostic of the coordination mode between the carboxylate groups and the lithium cations. 911metallurgist.com Different coordination geometries result in different separations, allowing for detailed structural interpretation.

Table 2: Correlation of Carboxylate Stretching Frequencies with Coordination Mode

| Coordination Mode | Frequency Separation (Δν = νₐₛ - νₛ) | Description |

| Ionic | < 110 cm⁻¹ | The bond to the metal is primarily electrostatic, with high symmetry at the carboxylate group. |

| Bidentate (Chelating) | < 150 cm⁻¹ | Both oxygen atoms of a single carboxylate group coordinate to the same metal ion. |

| Bridging | ~140-200 cm⁻¹ | Each oxygen atom of the carboxylate group coordinates to a different metal ion, linking them. |

| Unidentate | > 200 cm⁻¹ | Only one oxygen atom of the carboxylate group coordinates to the metal ion, lowering symmetry significantly. |

Data based on general principles for metal carboxylates. 911metallurgist.com

By analyzing the positions of νₐₛ and νₛ and their separation (Δν) in the IR and Raman spectra of this compound, the specific way the lithium ions are bound within the crystal structure can be determined.

For pure, anhydrous this compound, hydrogen bonding is not a primary structural feature, as the acidic protons of the parent dicarboxylic acid have been removed. However, vibrational spectroscopy is extremely sensitive to the presence of water or other protic solvents that may form hydrates (solvent adducts).

The presence of water of hydration would be clearly indicated by:

A broad absorption band in the IR spectrum between 3200 and 3500 cm⁻¹, corresponding to the O-H stretching vibrations of water molecules.

A bending mode (δ(HOH)) appearing around 1600-1630 cm⁻¹, which may overlap with the νₐₛ(COO⁻) band.

The absence of these characteristic bands would confirm the anhydrous nature of the sample.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound (C₁₂H₂₀O₄Li₂), the neutral molecular weight is approximately 242.19 g/mol .

Depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI), different ionic species can be observed.

Negative Ion Mode (ESI⁻): This mode is effective for analyzing the dicarboxylate anion. One might expect to observe the singly charged species corresponding to the lithiated anion, [C₁₂H₂₀O₄Li]⁻, at an m/z of approximately 235.2. The doubly charged anion, [C₁₂H₂₀O₄]²⁻, could also be detected at an m/z of around 114.1.

Positive Ion Mode (ESI⁺): In this mode, adducts with excess lithium are likely. The species [C₁₂H₂₀O₄Li₃]⁺ would be expected at an m/z of approximately 249.2.

The use of lithium salts is also a known strategy in MALDI mass spectrometry to simplify spectra by promoting the formation of single lithium-cationized species instead of a mixture of different adducts (e.g., protonated, sodiated, potassiated). nih.gov High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental formula of these ions through exact mass measurement, providing definitive confirmation of the compound's identity.

Elucidation of Molecular Weight and Oligomeric Species (if applicable)

The theoretical molecular weight of this compound (C₁₂H₂₀Li₂O₄) is 242.17 g/mol . This value is derived from the sum of the atomic weights of its constituent atoms. Experimentally, mass spectrometry is a primary tool for determining the molecular weight of such compounds.

While specific studies on the oligomerization of this compound are not extensively documented in the reviewed literature, the behavior of dicarboxylic acids and their salts suggests the potential for aggregation or the formation of coordination polymers. epfl.chrsc.org Electrospray ionization mass spectrometry (ESI-MS) is a particularly gentle ionization technique that can be employed to observe non-covalently bound aggregates or oligomeric species in solution. epfl.ch The presence of ions corresponding to multiples of the monomeric unit, such as [2M+Li]⁺ or [2M+Na]⁺ (where M is the this compound molecule), could indicate the formation of dimers or higher-order oligomers in the gas phase. The propensity of carboxylate groups to coordinate with lithium ions can lead to the formation of extended networks in the solid state, which might be investigated through techniques like X-ray crystallography.

Table 1: Theoretical and Potential Experimental Mass Spectrometry Data for this compound

| Species | Formula | Theoretical Mass (m/z) | Potential Observation |

| Monomer [M+H]⁺ | C₁₂H₂₁Li₂O₄⁺ | 243.17 | --- |

| Monomer [M+Li]⁺ | C₁₂H₂₀Li₃O₄⁺ | 249.16 | --- |

| Monomer [M+Na]⁺ | C₁₂H₂₀Li₂NaO₄⁺ | 265.15 | --- |

| Dimer [2M+Li]⁺ | C₂₄H₄₀Li₅O₈⁺ | 491.33 | Indication of oligomerization |

| Dimer [2M+Na]⁺ | C₂₄H₄₀Li₄NaO₈⁺ | 507.31 | Indication of oligomerization |

Other Advanced Analytical Methods for Compositional and Structural Verification

A suite of advanced analytical methods is essential for the unambiguous compositional and structural verification of this compound. These techniques provide complementary information regarding the compound's functional groups, elemental composition, thermal stability, and crystalline structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon skeleton of the dodecanedioate moiety. In an appropriate solvent (e.g., D₂O), the ¹H NMR spectrum would be expected to show characteristic signals for the methylene (–CH₂–) protons. The protons alpha to the carboxylate groups would appear at a different chemical shift compared to the other methylene groups in the aliphatic chain. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carboxylate carbons and the different methylene carbons. While ⁷Li NMR is a viable technique for studying the lithium environment, its application to simple salts like this compound might be of limited utility unless investigating specific interactions in solution or the solid state.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in this compound. The most prominent features in the vibrational spectra would be the symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) groups. spectroscopyonline.com The absence of a broad O-H stretching band, characteristic of carboxylic acids, would confirm the formation of the salt.

FT-IR Spectroscopy: The asymmetric stretching vibration of the C=O in the carboxylate group typically appears as a strong band in the region of 1550-1650 cm⁻¹. The symmetric stretching vibration is usually found in the 1400-1450 cm⁻¹ region. researchgate.netresearchgate.net C-H stretching and bending vibrations of the methylene groups would be observed around 2850-2950 cm⁻¹ and 1470-1450 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. dtic.milthermofisher.com The symmetric carboxylate stretch is often a strong and sharp band in the Raman spectrum. This technique is also well-suited for analyzing the hydrocarbon chain, with characteristic C-C stretching and CH₂ twisting and rocking modes.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of this compound. researchgate.netmt.comkohan.com.twnetzsch.comtainstruments.com TGA would reveal the decomposition temperature of the compound, indicating the temperature at which it begins to lose mass. DSC can be used to identify phase transitions, such as melting or decomposition, and to determine the associated enthalpy changes. For a hydrated salt, these techniques could also quantify the loss of water molecules.

X-ray Diffraction (XRD): For crystalline samples of this compound, single-crystal or powder X-ray diffraction can provide definitive information about its three-dimensional structure. rsc.org This technique can determine bond lengths, bond angles, and the coordination environment of the lithium ions, revealing how the dodecanedioate anions and lithium cations are arranged in the crystal lattice. researchgate.netnih.govnih.gov

Elemental Analysis: Combustion analysis can be used to determine the weight percentages of carbon and hydrogen in the sample. The lithium content can be determined by techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). The experimentally determined elemental composition should match the theoretical values calculated from the molecular formula C₁₂H₂₀Li₂O₄.

Table 2: Summary of Advanced Analytical Methods for this compound

| Technique | Information Obtained | Expected Results |

|---|---|---|

| Mass Spectrometry | Molecular weight and potential for oligomerization. | Molecular ion peak corresponding to the theoretical mass; potential observation of higher mass aggregates. |

| NMR Spectroscopy | Carbon-hydrogen framework. | Signals corresponding to the methylene protons and carbons of the dodecanedioate chain. |

| FT-IR Spectroscopy | Presence of functional groups. | Strong carboxylate stretching bands, absence of carboxylic acid O-H band. |

| Raman Spectroscopy | Vibrational modes of functional groups and the carbon backbone. | Complementary information to FT-IR, with strong symmetric carboxylate stretching. |

| Thermal Analysis | Thermal stability and phase transitions. | Decomposition temperature and enthalpy of decomposition. |

| X-ray Diffraction | Crystal structure and solid-state packing. | Unit cell parameters, bond lengths, and angles. |

| Elemental Analysis | Elemental composition. | Experimental percentages of C, H, and Li consistent with the molecular formula. |

Computational and Theoretical Studies on Dilithium Dodecanedioate

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and other properties of a system are uniquely determined by its electron density. ohsu.edu By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, energies, and a wide range of other properties without experimental input, making it an invaluable ab initio tool. synopsys.comohsu.eduimperial.ac.uk

The carboxylate group (–COO⁻) is the functional heart of dilithium (B8592608) dodecanedioate (B1236620), dictating its coordination chemistry. In this group, the carbon and both oxygen atoms are sp² hybridized. askiitians.comlibretexts.org This hybridization leads to a planar trigonal geometry around the carboxyl carbon, with bond angles of approximately 120°. askiitians.com The remaining unhybridized p-orbitals on the carbon and two oxygen atoms overlap to form a delocalized π-system across the O-C-O fragment. askiitians.comquora.com

This π-electron delocalization is a key feature, resulting in two equivalent carbon-oxygen bonds whose length is intermediate between a typical C=O double bond and a C-O single bond. libretexts.org Resonance stabilization of the carboxylate anion is significantly greater than that of the neutral carboxylic acid group, which explains the acidity of the parent acid. libretexts.orgquora.com DFT calculations can precisely model this electronic structure, quantifying the charge distribution and bond orders within the group. researchgate.net The interaction between the negatively charged carboxylate groups and the Li⁺ cations is primarily ionic. The lithium ion acts as a hard cation, favoring coordination with the hard anionic oxygen atoms of the carboxylate group.

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds and the associated energy differences. libretexts.org The dodecanedioate ligand, with its long and flexible ten-carbon aliphatic chain, can exist in a vast number of conformations. The stability of these conformers is governed by a delicate balance of several factors, including torsional strain and steric interactions. libretexts.org

Torsional Strain: Rotation around the C-C single bonds in the alkyl chain leads to different spatial arrangements (rotamers), such as the lower-energy staggered (anti) conformations and the higher-energy eclipsed conformations.

Steric Interactions: In folded or bent conformations, non-bonded atoms may come into close proximity, leading to repulsive steric interactions that increase the potential energy of the conformer. libretexts.orglumenlearning.com The most stable conformation for an isolated chain is typically a fully extended, all-anti arrangement, which minimizes both torsional and steric strain.

DFT calculations are well-suited to explore the potential energy surface of the dodecanedioate ligand. rsc.orgnih.gov By systematically rotating dihedral angles along the carbon backbone, a landscape of energy minima (stable conformers) and transition states can be mapped. This analysis can determine the energy penalty associated with bending or folding the chain, which is crucial for understanding how the ligand might pack in a solid-state structure or behave in solution.

The coordination environment of the lithium ions is fundamental to the structure of dilithium dodecanedioate. DFT can be used to simulate and predict the most stable coordination motifs between Li⁺ and the carboxylate oxygen atoms. acs.org These simulations help determine key structural parameters such as coordination numbers (the number of oxygen atoms bonded to a lithium ion) and Li-O bond lengths. Based on extensive studies of lithium-oxygen coordination in various compounds, several common motifs are expected. acs.org The coordination can be influenced by the steric constraints of the dodecanedioate chains and the packing arrangement in the solid state. iaea.org

| Coordination Number | Geometry | Typical Li-O Bond Length (Å) | Notes |

|---|---|---|---|

| 4 | Tetrahedral | 1.90 - 2.05 | A very common and often preferred coordination for Li⁺. |

| 5 | Trigonal Bipyramidal or Square Pyramidal | 1.95 - 2.20 | Observed in various lithium complexes, often with some distortion. iaea.org |

| 6 | Octahedral | 2.00 - 2.30 | Also common, but the octahedra are frequently distorted from ideal geometry. |

Molecular Dynamics Simulations

MD simulations can model the complex dynamic behavior of this compound in different phases.

In Solution: In a solvent, MD simulations can track the conformational changes of the flexible dodecanedioate chain, the solvation structure of the lithium ions, and the formation of ion pairs or larger aggregates. uin-malang.ac.idacs.orgnih.gov The simulations can reveal how solvent molecules coordinate to the lithium ions and compete with the carboxylate groups. nii.ac.jp This provides a molecular-level understanding of the salt's solubility and its effect on solution properties like viscosity and conductivity. acs.orgdtu.dk The dynamic equilibrium between dissociated ions, solvent-separated ion pairs, and contact ion pairs can be quantified.

In the Solid State: In a crystalline or amorphous solid, the atoms are not static. MD simulations can model their vibrational motions around equilibrium lattice positions. researchgate.net For a material like this compound, this includes the vibrations of the long alkyl chains and the rattling motion of lithium ions within their coordination cages. At elevated temperatures, simulations can reveal the onset of larger-scale dynamics, such as chain rotations or lithium ion hopping between adjacent coordination sites, which are precursors to phase transitions or ionic conduction. researchgate.netresearchgate.net

In the solid state, this compound can form a framework structure through which lithium ions might diffuse, a property of great interest for solid-state electrolytes. rsc.orgbohrium.com MD simulations are an essential tool for investigating the mechanisms and pathways of ion diffusion. researchgate.net

Simulations can map the potential energy landscape experienced by a lithium ion as it moves through the framework created by the dodecanedioate anions. aps.org This allows for the identification of preferential diffusion pathways, which often occur along one-dimensional channels or through a three-dimensional network of interconnected sites. rsc.orgresearchgate.net A key parameter that can be calculated is the activation energy (Ea) for ion hopping, which is the energy barrier an ion must overcome to move from one stable site to another. aps.orgresearchgate.netacs.org A lower activation energy corresponds to higher ionic mobility and conductivity. researchgate.net

The diffusion mechanism can also be elucidated. It could involve single, uncorrelated ion hops or more complex, collective motions where several ions move in a concerted manner. acs.org MD simulations can reveal how the flexibility and thermal motion of the dodecanedioate chains might influence these diffusion pathways, for instance, by transiently opening or closing "gates" for ion transport. nih.govnih.gov

| Framework Type | Diffusion Pathway Dimensionality | Typical Activation Energy (eV) | Governing Factors |

|---|---|---|---|

| Rigid Organic Framework | 1D (Channels) | 0.5 - 1.0 | Channel diameter, electrostatic repulsion from framework. |

| Flexible Polymer Matrix | 3D (Hopping) | 0.3 - 0.7 | Chain segmental motion, availability of coordination sites. |

| Covalent Organic Framework (COF) | 1D or 3D | 0.2 - 0.6 | Pore size, interaction with linker functional groups. rsc.orgresearchgate.net |

| Disordered Solid | 3D (Percolation) | Wide distribution (e.g., 0.2 - 1.3) | Local variations in coordination and site energies. |

Reactivity and Transformation Pathways of Dilithium Dodecanedioate

Electrochemical Reactivity Studies

Detailed electrochemical studies specifically focused on dilithium (B8592608) dodecanedioate (B1236620) are not prominently available in the current body of scientific literature. Research into the electrochemical behavior of long-chain dicarboxylates like dilithium dodecanedioate as potential electrode materials or electrolyte additives is an emerging area. Organic electrode materials are being explored for more cost-effective and environmentally friendly rechargeable batteries.

Mechanism of Lithiation/Delithiation Processes in Energy Storage Applications

There are no specific studies detailing the mechanism of lithiation and delithiation for this compound when used in energy storage applications.

Generally, for carboxylate-based anode materials, the electrochemical process involves a conversion reaction. The mechanism would theoretically involve the reversible formation and decomposition of a lithium-containing matrix and metallic nanoparticles upon lithiation and delithiation. For a compound like this compound, this could be hypothesized as:

C₁₀H₂₀(COOLi)₂ + 2nLi⁺ + 2ne⁻ ↔ Li₂[C₁₀H₂₀(COOLi)₂] + nLi₂O

However, without experimental data from techniques such as cyclic voltammetry, galvanostatic cycling, or spectroscopic analysis, the precise reaction pathway, voltage profile, capacity, and reversibility for this compound remain undetermined.

Impact of this compound on Interfacial Stability

The specific impact of this compound on the interfacial stability within an energy storage device has not been documented in available research.

The stability of the interface between the electrode and the electrolyte is critical for the performance and longevity of lithium-ion batteries. This interface, known as the Solid Electrolyte Interphase (SEI), is a passivation layer that forms on the electrode surface during the initial charging cycles. nih.gov An ideal SEI is electronically insulating but ionically conductive, preventing continuous electrolyte decomposition. mdpi.com

Additives are often used to form a more stable and effective SEI. nih.govmdpi.com It could be theorized that a long-chain molecule like this compound, if used as an additive, might participate in the formation of a flexible or polymeric SEI layer. This could potentially enhance the mechanical resilience of the SEI, which is beneficial for accommodating the volume changes of electrodes during cycling. However, without dedicated studies, its actual decomposition products, the resulting SEI composition, and its effect on battery performance are unknown.

Ligand Exchange and Derivatization Reactions

Specific research on ligand exchange and derivatization reactions involving this compound is not available in the searched scientific literature.

Ligand Exchange: Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex ion is replaced by another. chemguide.co.uklibretexts.org This process is typically studied in the context of transition metal complexes. libretexts.org As this compound is a simple salt of a dicarboxylic acid, it does not have ligands in the traditional sense of a coordination complex. The dodecanedioate dianion itself could act as a ligand, coordinating to metal centers through its two carboxylate groups. In such a scenario, it could potentially be displaced by other ligands, but specific examples or studies of such reactions are not found.

Derivatization Reactions: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analysis, such as improving volatility for gas chromatography or enhancing detection for mass spectrometry. A common derivatization for carboxylic acids like dodecanedioic acid involves esterification to increase volatility. While methods exist to derivatize carboxylic acids for analytical purposes, there are no specific derivatization reactions reported for this compound itself.

Applications and Advanced Materials Science Incorporating Dilithium Dodecanedioate

Electrode Materials in Next-Generation Energy Storage Systems

Scientific literature available does not currently provide specific research findings on the use of dilithium (B8592608) dodecanedioate (B1236620) as an electrode material in next-generation energy storage systems. Consequently, data on its anode material performance, electrochemical cycling stability, or the design of composites for enhanced performance is not available.

Components in Lubricant Formulations

The primary and well-documented application of the dilithium salt of dodecanedioic acid is in the field of lubrication, specifically in the formulation of lithium complex greases.

Role as a Complexing Agent in Lithium Greases

Dilithium dodecanedioate is formed in situ during the manufacturing of lithium complex greases by reacting dodecanedioic acid with a lithium base, typically lithium hydroxide (B78521). In this context, dodecanedioic acid acts as a "complexing agent." The resulting dilithium salt co-crystallizes with a primary lithium soap, most commonly lithium 12-hydroxystearate, to form a complex thickener system. This complex thickener structure is what differentiates lithium complex greases from simple lithium soap greases, providing enhanced performance characteristics. Other dibasic acids like azelaic acid and sebacic acid are also commonly used as complexing agents in such formulations. nlgi.org

The incorporation of a dicarboxylic acid like dodecanedioic acid is a critical step in the production of these high-performance lubricants. The process typically involves the saponification of a hydroxy fatty acid with a lithium base, followed by the addition and neutralization of the dicarboxylic acid to form its dilithium salt. researchgate.net

Influence on Rheological and Tribological Properties of Lubricants

The formation of this compound within the grease thickener matrix has a significant impact on the final product's rheological and tribological properties. The complex soap structure generally results in a higher dropping point compared to simple lithium greases, extending the operational temperature range of the lubricant.

Below is a comparative table illustrating the general properties of simple lithium grease versus lithium complex grease, where this compound would be a component of the latter.

| Property | Simple Lithium Grease | Lithium Complex Grease (with Dicarboxylate Complexing Agent) |

| Thickener System | Lithium soap (e.g., Lithium 12-hydroxystearate) | Lithium soap co-crystallized with a lithium salt of a dicarboxylic acid (e.g., this compound) |

| Typical Dropping Point | ~190-220°C | >260°C |

| Maximum Usable Temperature | ~120°C | ~150°C or higher |

| Mechanical Stability | Good | Very Good to Excellent |

| Water Resistance | Good | Good to Excellent |

| Complexity of Manufacturing | Relatively Simple | More Complex |

Precursors for Polymeric Materials

There is no readily available scientific literature to suggest that this compound is currently utilized as a direct precursor for the synthesis of polymeric materials.

Integration into Linear and Cross-linked Polymeric Architectures

The incorporation of ionic groups into polymer chains can significantly modify their properties, leading to the formation of materials known as ionomers. This compound can serve as a monomer or an ionic cross-linking agent in the synthesis of both linear and cross-linked polymers.

In linear polymeric architectures , this compound can be introduced to create ion-containing polymers. The presence of ionic lithium carboxylate groups along the polymer backbone can lead to the formation of ionic aggregates or clusters. These ionic interactions act as physical cross-links at ambient temperatures, significantly influencing the mechanical and thermal properties of the polymer. For instance, the introduction of such ionic groups can enhance the tensile strength, modulus, and melt viscosity of the material.

As a cross-linking agent , this compound offers a unique method for creating networked polymer structures. In contrast to covalent cross-linking, which forms permanent bonds, ionic cross-linking is often reversible. The lithium carboxylate groups can form ionic bridges between polymer chains, creating a three-dimensional network. This method of cross-linking is particularly relevant in the vulcanization of certain elastomers, such as epoxidized natural rubber, where dicarboxylic acids like dodecanedioic acid have been used as curing agents. The use of the dilithium salt could offer advantages in terms of reaction kinetics and the final properties of the cross-linked material.

The table below summarizes the potential effects of integrating this compound into polymeric architectures.

| Polymeric Architecture | Method of Integration | Potential Effects on Properties |

| Linear Polymers | As a comonomer in polymerization | - Formation of ionic clusters- Increased tensile strength and modulus- Enhanced melt viscosity- Improved thermal stability |

| Cross-linked Polymers | As an ionic cross-linking agent | - Formation of a reversible ionic network- Increased elasticity and toughness- Potential for self-healing properties- Modified swelling behavior |

Development of Thermoreversible Polymers and Elastomers

The ionic cross-links formed by this compound are thermally labile, meaning they can be disrupted by heat and reformed upon cooling. This property is the foundation for the development of thermoreversible polymers and elastomers . These materials behave like cross-linked thermosets at room temperature but can be processed like thermoplastics at elevated temperatures.

The mechanism behind this thermoreversibility lies in the temperature-dependent nature of the ionic aggregates. At lower temperatures, the strong ionic interactions between the lithium cations and carboxylate anions hold the polymer chains together, providing the material with its robust mechanical properties. As the temperature increases, the thermal energy overcomes the ionic forces, causing the aggregates to dissociate. This "melting" of the physical cross-links allows the polymer to flow and be reshaped. Upon cooling, the ionic associations reform, and the material recovers its original properties.

This characteristic is highly desirable for creating recyclable and reprocessable elastomers. Traditional elastomers are often irreversibly cross-linked with covalent bonds (e.g., sulfur vulcanization), which makes them difficult to recycle. Thermoreversible elastomers based on ionic cross-linkers like this compound could offer a more sustainable alternative.

Potential in Other Emerging Material Science Applications

Beyond its role in structuring polymers, this compound holds potential in other advanced material science applications, primarily leveraging the properties of the lithium ion.

One significant area of interest is in the development of solid polymer electrolytes (SPEs) for lithium-ion batteries. SPEs are a safer alternative to the flammable liquid electrolytes currently in use. The incorporation of lithium salts into a polymer matrix is a common strategy for creating SPEs. While specific research on this compound in this context is limited, the concept involves the dissociation of the lithium salt within the polymer, allowing for the transport of lithium ions. The long, flexible dodecanedioate chain could potentially act as an internal plasticizer, enhancing the segmental motion of the polymer host and thereby facilitating ion mobility.

Furthermore, the principles of ionic cross-linking and the introduction of lithium ions can be applied to the design of self-healing materials . The reversible nature of the ionic bonds can allow a material to repair itself after damage. If a crack forms, the application of a stimulus such as heat could mobilize the polymer chains and allow the ionic cross-links to reform across the damaged interface, restoring the material's integrity.

The potential applications are summarized in the table below.

| Emerging Application | Role of this compound | Potential Advantages |

| Solid Polymer Electrolytes | As the lithium salt component | - Potential for high lithium-ion conductivity- Enhanced safety in batteries- Flexible and processable electrolyte |

| Self-Healing Materials | As a reversible cross-linking agent | - Ability to repair damage autonomously or with a stimulus- Extended material lifetime- Improved material reliability |

| Ionomers for Blends | As a compatibilizer | - Improved miscibility of immiscible polymer blends- Enhanced mechanical properties of blends |

Future Research Directions and Concluding Perspectives

Development of Green and Sustainable Synthetic Routes

The industrial viability and environmental impact of materials derived from dilithium (B8592608) dodecanedioate (B1236620) are intrinsically linked to the methods used for their synthesis. A primary future objective is the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Research in this area can be directed towards several promising strategies:

Solvent-Free and Mechanochemical Synthesis: Shifting away from traditional solvent-based methods to solvent-free or mechanochemical approaches can drastically reduce volatile organic compound (VOC) emissions and simplify purification processes. Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a particularly attractive alternative for the synthesis of lithium carboxylates.

Bio-based Precursors: Investigating the use of dodecanedioic acid derived from biological feedstocks can significantly improve the sustainability profile of dilithium dodecanedioate. For instance, engineered yeasts like Candida viswanathii have been shown to produce dodecanedioic acid from dodecane, offering a potential bio-based production pathway. rsc.org

Aqueous Synthesis: Exploring water as a reaction medium presents a benign alternative to organic solvents. The challenge lies in optimizing reaction conditions to control the crystallization process and achieve high yields of the desired product.

Energy-Efficient Reactions: The adoption of microwave-assisted or ultrasonic-assisted synthesis can lead to shorter reaction times and lower energy consumption compared to conventional heating methods.

Table 1: Comparison of Synthetic Routes for this compound

| Synthesis Method | Advantages | Research Focus |

| Conventional Solvent-Based | High yield, good crystal quality | Optimization of solvent recovery and recycling |

| Mechanochemical Synthesis | Solvent-free, reduced waste, rapid | Scale-up of the process, understanding reaction mechanisms |

| Bio-synthesis of Precursor | Renewable feedstock, reduced carbon footprint | Improving fermentation yields, strain development rsc.org |

| Microwave-Assisted | Faster reaction rates, energy efficient | Control over particle size and morphology |

In-situ and Operando Characterization Techniques for Reaction Monitoring

A deeper understanding of the formation mechanism of this compound is crucial for controlling its synthesis and tailoring its properties. In-situ and operando characterization techniques, which monitor the reaction in real-time under actual operating conditions, are powerful tools for gaining these insights. sciengine.comnsf.gov Future research should leverage these methods to study:

Nucleation and Crystal Growth: Techniques like in-situ X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) can provide real-time information on the phase transitions and kinetics of crystal formation during synthesis. sciengine.com

Intermediate Species: In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can identify and track the concentration of transient chemical species, offering a more complete picture of the reaction pathway.

Influence of Reaction Parameters: By systematically varying parameters like temperature, pressure, and reactant concentration, operando studies can reveal their precise effects on the reaction kinetics and the final product's characteristics. This data is invaluable for process optimization.

Table 2: In-situ and Operando Techniques for Reaction Monitoring

| Technique | Information Gained | Potential Application |

| In-situ X-ray Diffraction (XRD) | Crystal structure evolution, phase transitions sciengine.com | Optimizing crystallization conditions |

| In-situ FTIR/Raman Spectroscopy | Identification of functional groups, reaction intermediates helmholtz-berlin.de | Elucidating reaction mechanisms |

| In-situ Transmission Electron Microscopy (TEM) | Real-time imaging of crystal morphology and growth sciengine.com | Controlling particle size and shape |

Rational Design of Structure-Property Relationships through Ligand Modification

The properties of materials incorporating this compound are fundamentally determined by their molecular and crystal structures. A key research direction is the rational design of these materials by modifying the dodecanedioate ligand itself or by introducing other ligands into the system. This approach allows for the fine-tuning of properties for specific applications. Areas for exploration include:

Functionalized Ligands: Introducing functional groups (e.g., hydroxyl, amino, or aromatic moieties) onto the dodecanedioate backbone can alter its coordination behavior and introduce new functionalities, such as enhanced thermal stability or specific binding sites.

Mixed-Ligand Systems: The use of co-ligands in conjunction with dodecanedioate can lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with unique topologies and properties, such as tunable porosity for gas storage or separation.

Predictive Modeling: Computational modeling, including density functional theory (DFT), can be used to predict how different ligand modifications will affect the resulting crystal structure and material properties, thereby guiding experimental efforts.

Exploration of Multifunctional Materials Incorporating this compound

The long-chain, flexible nature of the dodecanedioate ligand makes it an excellent building block for a variety of multifunctional materials. Future research should focus on integrating this compound into composite and hybrid systems to create materials with enhanced or novel properties. Potential avenues include:

Polymer Composites: Dispersing this compound within a polymer matrix could improve the mechanical properties, thermal stability, or ionic conductivity of the polymer. Such composites could find applications in solid-state electrolytes for batteries or as advanced structural materials.

Hybrid Organic-Inorganic Materials: The use of this compound as a linker in hybrid materials can result in systems with interesting optical, electronic, or catalytic properties.

Self-Healing Materials: The reversible nature of the ionic coordination bonds between lithium and the carboxylate groups could be exploited in the design of self-healing polymers and coatings.

Table 3: Potential Multifunctional Applications

| Material Type | Role of this compound | Potential Application |

| Polymer Composite | Filler/Reinforcing agent | High-performance plastics, solid electrolytes |

| Metal-Organic Framework (MOF) | Organic linker | Gas storage, catalysis, sensing |

| Hybrid Material | Structural component | Luminescent materials, semiconductors |

Integration of Machine Learning and Artificial Intelligence for Materials Discovery and Optimization

The vast chemical space of materials that can be created with this compound and its derivatives presents a significant challenge for traditional, trial-and-error experimental approaches. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery and optimization of new materials. nih.govaip.orgresearchgate.net Future work should focus on:

High-Throughput Screening: ML models can be trained on existing experimental and computational data to rapidly predict the properties of hypothetical materials, allowing researchers to screen vast libraries of potential candidates and identify the most promising ones for synthesis. nih.govarxiv.org

Inverse Design: Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used for inverse design, where the desired properties are specified, and the model generates the corresponding material structure. arxiv.org

Autonomous Experimentation: Integrating AI with robotic synthesis and characterization platforms can create closed-loop systems for autonomous materials discovery, where the AI designs, synthesizes, and tests new materials with minimal human intervention. arxiv.org This can dramatically accelerate the pace of research and development. arxiv.org

Table 4: Role of AI/ML in Materials Development

| AI/ML Application | Objective | Expected Outcome |

| Property Prediction | Forecast properties (e.g., stability, conductivity) of new compounds nih.gov | Rapid identification of high-performing materials |

| Generative Models | Design novel material structures with target functionalities arxiv.org | Discovery of unconventional materials |

| Autonomous Laboratories | Automate the entire discovery-synthesis-testing cycle arxiv.org | Exponential acceleration of materials innovation |

Q & A

Basic: What are the primary considerations for selecting CRYSTALS-Dilithium parameters (e.g., Dilithium2, Dilithium3, Dilithium5) in experimental setups for post-quantum cryptography research?

Methodological Answer:

Researchers must balance security levels, computational efficiency, and hardware compatibility. Dilithium2 (NIST Level 2), Dilithium3 (Level 3), and Dilithium5 (Level 5) correspond to increasing key sizes and security guarantees against quantum attacks. For example:

- Key Generation Time : Dilithium3 key generation on multi-core systems improves by up to 48% compared to single-core configurations .

- Signature Size : Dilithium5 signatures are larger, impacting storage and transmission in resource-constrained environments .

Experimental design should specify the target platform (e.g., ARM Cortex-M4 for embedded systems ) and use standardized benchmarks from the Dilithium specification .

Basic: How do researchers validate the lattice-based security assumptions of CRYSTALS-Dilithium in cryptographic implementations?

Methodological Answer:

Security validation involves:

- Theoretical Analysis : Confirming reliance on the Module Learning With Errors (MLWE) and Module Short Integer Solution (MSIS) problems .

- Practical Testing : Using timing-leakage-free implementations verified via tools like

dudectto detect side-channel vulnerabilities . - Cross-Referencing NIST Documentation : Aligning with NIST’s security evaluations and parameter recommendations .

Contradictions in performance (e.g., unexpected results with SPHINCS+ key sizes ) should prompt re-evaluation of hardware-specific optimizations.

Advanced: What methodologies are recommended for analyzing contradictory performance results in CRYSTALS-Dilithium implementations across different hardware architectures?

Methodological Answer:

Contradictions often arise from hardware-software co-design choices. Researchers should:

Compare Configurations : Benchmark single-core vs. multi-core MPSoC architectures, as multi-core improves key generation by 48% and signing by 34% .

Analyze Key Size Impacts : For example, Falcon-1024’s verification time doubles compared to Falcon-512 due to key length, despite similar lattice structures .

Isolate Bottlenecks : Profile polynomial multiplication modules (e.g., NTT/INTT acceleration ) to identify latency disparities.

Validate with Reproducible Experiments : Follow journal guidelines to document experimental methods, ensuring results are replicable .

Advanced: How can researchers design side-channel-resistant implementations of CRYSTALS-Dilithium for embedded systems?

Methodological Answer:

Mitigating side-channel attacks requires:

- Masking Techniques : Implement improved masked gadgets for bound checks, secret sampling, and decomposition operations across all NIST security levels .

- Sensitivity Analysis : Evaluate vulnerabilities to Simple Power Analysis (SPA) and Differential Power Analysis (DPA) using ARM Cortex-M4 benchmarks .

- Randomized Signatures : Use randomized Dilithium variants to reduce leakage risks, as deterministic versions expose more exploitable patterns .

- Hardware Accelerators : Integrate SHA-3-based PRNG modules to enhance entropy in resource-constrained environments .

Advanced: What experimental frameworks are effective for evaluating CRYSTALS-Dilithium in automotive or IoT applications?

Methodological Answer:

- Platform Selection : Use Xilinx Zynq Ultrascale+ boards for automotive V2X communication testing, as done in OTA update studies .

- Real-Time OS Integration : Deploy Dilithium on commercial RTOS to assess latency and throughput in multi-core automotive MPSoCs .

- Hybrid SW/HW Co-Design : Optimize polynomial operations via FPGA-based NTT modules to reduce signature generation time by 42% .

Basic: What steps ensure reproducibility of CRYSTALS-Dilithium experiments in academic publications?

Methodological Answer: